Product packaging for 1-(2-Methoxyethyl)cyclohexan-1-amine(Cat. No.:)

1-(2-Methoxyethyl)cyclohexan-1-amine

Cat. No.: B13533988
M. Wt: 157.25 g/mol
InChI Key: JQQPURDPILDPIL-UHFFFAOYSA-N
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Description

General Significance of Cyclohexylamine (B46788) Derivatives in Organic Chemistry

Cyclohexylamine and its derivatives are a class of aliphatic amines that feature an amino group attached to a cyclohexane (B81311) ring. This structural motif is a cornerstone in various fields of chemical science and industry. wikipedia.org As versatile intermediates, cyclohexylamines are pivotal in the synthesis of a wide array of organic compounds. wikipedia.org Their applications span from the production of pharmaceuticals and agrochemicals to their use in material science as corrosion inhibitors and accelerators for rubber vulcanization. wikipedia.orgwikipedia.org

In the pharmaceutical sector, the cyclohexylamine scaffold is present in drugs with diverse therapeutic actions, including mucolytics, analgesics, and bronchodilators. wikipedia.org The basicity of the amine group (pKa ~10.6), which is stronger than its aromatic counterpart, aniline, allows it to form stable salts and participate in numerous chemical reactions. wikipedia.org This reactivity is harnessed in the manufacturing of artificial sweeteners, dyes, and plasticizers. wikipedia.org Furthermore, their role as building blocks is critical in creating more complex molecular architectures, making them indispensable reagents in organic synthesis. rsc.orgorganic-chemistry.org

Rationale for Investigating 1-(2-Methoxyethyl)cyclohexan-1-amine as a Research Target

The specific compound, this compound, presents a unique combination of structural features that merit scientific investigation. The rationale for its study can be broken down by analyzing its distinct molecular components:

1-Amino-1-alkyl Cyclohexane Core: The presence of both the amino group and an alkyl substituent on the same carbon atom (C1) creates a quaternary center. This geminal disubstitution can impart significant steric hindrance around the nitrogen atom, potentially influencing the molecule's reactivity, basicity, and binding affinity to biological targets compared to less substituted analogs. This structural arrangement is often explored in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.

Primary Amine Functionality: As a primary amine, the -NH2 group serves as a crucial handle for a variety of chemical transformations. It can be readily acylated, alkylated, or used in the formation of imines and other derivatives, making it a versatile precursor for the synthesis of a library of related compounds for further study.

Methoxyethyl Side Chain: The inclusion of a 2-methoxyethyl group introduces an ether linkage. This feature can significantly alter the physicochemical properties of the parent cyclohexylamine. The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and influencing interactions with biological receptors. Moreover, the flexible ethyl chain allows for conformational adjustments, which can be critical for optimal binding to a target protein or enzyme. The balance between the lipophilic cyclohexane ring and the more polar methoxyethyl side chain suggests potential for unique solubility and transport properties.

Investigating this molecule allows researchers to explore the interplay between these structural elements and their impact on chemical reactivity, physical properties, and potential biological activity.

Overview of Established Synthetic Approaches to Analogous Amines in Scholarly Literature

The synthesis of 1-substituted cyclohexylamines, particularly those with a quaternary carbon bearing the amine, can be achieved through several established methodologies in organic chemistry. These routes typically begin with a corresponding ketone precursor.

Reductive Amination: This is one of the most common methods for amine synthesis. wikipedia.orgpressbooks.pub The process involves the reaction of a ketone, in this case, 1-(2-methoxyethyl)cyclohexanone, with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. wikipedia.org Various reducing agents can be employed, with common laboratory-scale reagents including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. wikipedia.org Catalytic hydrogenation using hydrogen gas over metal catalysts like nickel or rhodium is also a highly effective method, particularly in industrial settings. mdpi.com This one-pot reaction is often favored for its efficiency and good yields. nih.gov

The Ritter Reaction: The Ritter reaction provides a pathway to N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol. organic-chemistry.orgwikipedia.org A hypothetical route to this compound using this method would involve the reaction of 1-(2-methoxyethyl)cyclohexan-1-ol with a nitrile (e.g., acetonitrile) in the presence of a strong acid. missouri.edu This forms an N-acyl derivative, which can then be hydrolyzed under acidic or basic conditions to yield the target primary amine. The reaction proceeds through a nitrilium ion intermediate that is trapped by water. wikipedia.org

The Bucherer-Bergs Reaction: This multicomponent reaction synthesizes hydantoins from ketones, cyanide salts (like KCN), and ammonium (B1175870) carbonate. wikipedia.orgalfa-chemistry.com The resulting 5,5-disubstituted hydantoin (B18101) can then be hydrolyzed to yield an α-amino acid, which upon decarboxylation could potentially lead to the desired 1-substituted amine. While a more circuitous route for simple amines, it is a powerful tool for creating α-amino acids from ketone precursors. alfa-chemistry.comorganic-chemistry.org

A comparison of these synthetic strategies is presented below.

Reaction Name Starting Material Key Reagents Intermediate(s) Advantages Limitations
Reductive AminationKetoneAmmonia, Reducing Agent (e.g., NaBH3CN, H2/Ni)ImineOften a one-pot reaction, generally high yielding, uses common reagents.The reducing agent must be selective for the imine over the ketone.
Ritter ReactionTertiary AlcoholNitrile, Strong Acid (e.g., H2SO4)Carbocation, Nitrilium ionForms a stable amide intermediate, good for tertiary amine synthesis.Requires strongly acidic conditions, proceeds via an amide that needs subsequent hydrolysis.
Bucherer-Bergs ReactionKetoneKCN, (NH4)2CO3Cyanohydrin, HydantoinPowerful method for amino acid synthesis from ketones.Multi-step process to get to the amine, involves highly toxic cyanide.

For the specific synthesis of this compound, reductive amination of 1-(2-methoxyethyl)cyclohexanone would likely be the most direct and efficient approach.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13533988 1-(2-Methoxyethyl)cyclohexan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-methoxyethyl)cyclohexan-1-amine

InChI

InChI=1S/C9H19NO/c1-11-8-7-9(10)5-3-2-4-6-9/h2-8,10H2,1H3

InChI Key

JQQPURDPILDPIL-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCCC1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Methoxyethyl Cyclohexan 1 Amine and Its Research Analogues

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.innumberanalytics.com For 1-(2-Methoxyethyl)cyclohexan-1-amine, two primary retrosynthetic disconnections are evident, targeting the key carbon-nitrogen and carbon-carbon bonds.

Primary Disconnections for this compound:

C-N Bond Disconnection: This is the most intuitive disconnection, breaking the bond between the cyclohexyl ring and the amine nitrogen. This approach leads to a cyclohexyl-based precursor and an amine synthon. The forward reaction would typically involve an amination of a cyclohexanone (B45756) or a related derivative.

C-C Bond Disconnection: This strategy involves cleaving the carbon-carbon bond between the cyclohexyl ring and the 2-methoxyethyl side chain. This pathway suggests a precursor with a reactive functional group on the cyclohexane (B81311) ring that can undergo a carbon-carbon bond-forming reaction with a two-carbon electrophile or nucleophile.

Amination Strategies for Cyclohexanone Precursors

A common and effective approach for the synthesis of 1-substituted cyclohexylamines involves the amination of a cyclohexanone precursor. Reductive amination is a cornerstone of this strategy, but alternative direct amination routes are also being explored.

Mechanistic Investigations of Reductive Amination Pathways

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It typically proceeds through the in-situ formation of an imine or enamine intermediate from a ketone (cyclohexanone) and an amine, followed by reduction to the desired amine. organic-chemistry.org

The mechanism often involves the following key steps:

Nucleophilic attack of the amine on the carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. nih.gov

Dehydration of the hemiaminal to form an iminium ion or an enamine.

Reduction of the iminium ion or enamine by a reducing agent to yield the final amine product.

Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent can influence the reaction conditions and selectivity.

Recent research has also focused on biocatalytic reductive amination using enzymes like imine reductases (IREDs) and reductive aminases (RedAms). researchgate.netrsc.org These enzymatic methods offer high stereoselectivity and operate under mild, environmentally benign conditions. rsc.orglookchem.com Mechanistic studies of fungal RedAms have shown a sequential binding of NADPH, the ketone, and the amine to the active site, followed by formation of a hemiaminal, dehydration to an iminium intermediate, and subsequent reduction. rsc.org

Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclohexanone

Catalyst System Reducing Agent Key Features
Rh-Ni/SiO₂ H₂ High conversion and selectivity to cyclohexylamine (B46788). mdpi.com
Organotin reagent on ionic liquid PhSiH₃ Solvent-free conditions, easy product purification. researchgate.net
Reductive Aminases (RedAms) NADPH (cofactor) High stereoselectivity, mild reaction conditions. researchgate.netrsc.org

Alternative Direct Amination Routes to Tertiary and Secondary Derivatives

While reductive amination is widely used, direct amination methods that bypass the need for an external reducing agent are also of interest. These can include reactions with ammonia (B1221849) or primary/secondary amines under specific catalytic conditions. google.comresearchgate.net

For instance, the direct amination of cyclohexanol, which can be derived from cyclohexanone, has been investigated using various catalysts. researchgate.netresearchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to the corresponding ketone, followed by reductive amination where the hydrogen is returned. researchgate.net

Catalyst- and additive-free methods for the synthesis of N-substituted anilines from cyclohexenone derivatives and primary amines have also been developed, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov

Incorporation of the 2-Methoxyethyl Moiety in Cyclohexyl Frameworks

The introduction of the 2-methoxyethyl side chain is a critical step in the synthesis of the target compound. This can be achieved through either direct carbon-carbon bond formation or by functional group interconversions on a pre-existing side chain.

Alkylation and Related Carbon-Carbon Bond Forming Reactions

Alkylation reactions provide a direct means of forming the C-C bond between the cyclohexyl ring and the 2-methoxyethyl group. One common approach is the alkylation of an amine with an appropriate alkyl halide. youtube.commasterorganicchemistry.com For example, cyclohexylamine could be N-alkylated with a 2-methoxyethyl halide. However, polyalkylation can be a significant side reaction, leading to a mixture of products. masterorganicchemistry.com

Alternatively, a carbon-carbon bond can be formed at the cyclohexyl ring itself. This might involve the reaction of a cyclohexyl-based nucleophile (e.g., a Grignard reagent or an organolithium species) with a suitable electrophile containing the 2-methoxyethyl unit.

Functional Group Interconversions Leading to the Methoxyethyl Side Chain

An alternative strategy involves starting with a cyclohexyl precursor that already possesses a two-carbon side chain, which is then chemically modified to introduce the methoxy (B1213986) group. This is a common tactic in organic synthesis known as functional group interconversion (FGI). numberanalytics.comub.edufiveable.mesolubilityofthings.com

Table 2: Potential Functional Group Interconversion Strategies

Starting Functional Group on Side Chain Reagents and Conditions Target Functional Group
-CH₂CH₂OH (2-hydroxyethyl) Williamson ether synthesis (e.g., NaH, CH₃I) -CH₂CH₂OCH₃ (2-methoxyethyl)
-CH=CH₂ (vinyl) Hydroboration-oxidation, followed by etherification -CH₂CH₂OCH₃ (2-methoxyethyl)

For example, a cyclohexyl precursor with a 2-hydroxyethyl side chain could be subjected to a Williamson ether synthesis to introduce the methyl group onto the oxygen atom. This approach offers flexibility and can be advantageous if the starting material with the pre-formed side chain is readily accessible.

Catalytic Approaches in the Synthesis of the Compound and its Stereoisomers

The synthesis of 1-substituted cyclohexylamines, such as this compound, is a focal point in medicinal and materials chemistry due to the prevalence of this scaffold in bioactive molecules and functional materials. nih.gov Catalytic methods offer efficient and selective pathways to these structures, overcoming the limitations of classical stoichiometric approaches. rsc.org The primary catalytic route involves the reductive amination of the corresponding ketone, 1-(2-methoxyethyl)cyclohexanone, where a ketone reacts with an ammonia source in the presence of a reducing agent and a catalyst. wikipedia.org

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, provides high selectivity and activity under mild reaction conditions due to well-defined active sites. For the synthesis of primary amines from ketones, homogeneous ruthenium and rhodium complexes have demonstrated high performance. researchgate.netmdpi.com For instance, certain Rh-based catalysts are effective for the selective synthesis of primary amines from ketones using ammonia, a process that can be challenging due to the higher reactivity of the primary amine product leading to secondary amine formation. researchgate.net While specific applications in the synthesis of this compound are not extensively documented, these established methodologies represent a viable strategy for its production from the parent ketone. The mechanism typically involves the formation of an imine intermediate, which is then reduced by the catalyst. wikipedia.org

Heterogeneous catalysts are widely employed in industrial processes due to their stability, recyclability, and ease of separation from the reaction mixture. mdpi.com The synthesis of cyclohexylamines via reductive amination of cyclohexanones is well-established using various supported metal catalysts. mdpi.commdpi.com Common catalysts include nickel (e.g., Raney Ni), rhodium, platinum, and palladium supported on materials like silica (B1680970) (SiO2), alumina (B75360) (Al2O3), or carbon. mdpi.commdpi.commdpi.com

Research on the reductive amination of cyclohexanone to cyclohexylamine serves as a valuable model for the synthesis of substituted analogues. Studies have shown that bimetallic catalysts can offer superior performance. For example, Rh-Ni bimetallic catalysts supported on SiO2 exhibited higher conversion rates in the reductive amination of cyclohexanone compared to monometallic Rh/SiO2, without compromising the high selectivity towards the primary amine. mdpi.com This enhancement is attributed to improved metal dispersion and modified surface properties. mdpi.com The use of nickel-based catalysts is particularly attractive due to the metal's low cost and high activity. wikipedia.org Supported nickel catalysts, such as Ni/Al2O3 and Ni/C, have been used effectively for the amination of cyclohexanol, achieving high conversion and selectivity in various solvents, including water. mdpi.com

CatalystSupportReactantConversion (%)Selectivity to Primary Amine (%)ConditionsReference
RhSiO₂Cyclohexanone83.499.1100°C, 4 bar NH₃, 2 bar H₂ mdpi.com
2 wt.% Ni-RhSiO₂Cyclohexanone99.896.6100°C, 4 bar NH₃, 2 bar H₂ mdpi.com
Raney Ni-Cyclohexanol>85>90High Temperature, H₂, Base mdpi.com
NiAl₂O₃Cyclohexanol>85>90High Temperature, H₂, Base mdpi.com
Pd₀.₅Ru₀.₅-PVPPVPNitrobenzene>99>99100°C, 3 MPa H₂ rsc.orgrsc.org

This table presents data for model reactions (synthesis of cyclohexylamine) that are analogous to the synthesis of this compound.

Recent advancements in synthetic methodology have introduced visible-light photoredox catalysis as a powerful tool for constructing complex molecular architectures under mild conditions. rsc.org An innovative intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones has been developed, providing facile access to highly functionalized cyclohexylamine derivatives. nih.govresearchgate.net This method is noted for its excellent diastereoselectivity, broad functional-group compatibility, and redox-neutral process. nih.govrsc.org

The proposed mechanism involves a single-electron oxidation of the amine to form a radical cation, which undergoes ring-opening and subsequent radical addition to the alkene. nih.gov An intramolecular ring-closing step completes the formation of the cyclohexylamine scaffold. nih.gov This strategy allows for the creation of complex cyclohexylamine structures that were previously difficult to access. rsc.orgrsc.org The reaction proceeds efficiently for a wide range of substrates, tolerating various electron-donating and electron-withdrawing groups on the reactants, consistently delivering products in moderate to good yields with high diastereoselectivity (>20:1 dr). nih.govrsc.org

Stereoselective Synthesis of this compound and Related Chiral Analogues

The development of stereoselective methods for synthesizing chiral amines is of paramount importance, particularly for the pharmaceutical industry where enantiomeric purity is critical. Asymmetric synthesis of 1-substituted cyclohexylamines can be achieved through several advanced catalytic strategies.

Building upon the photoredox-catalyzed [4+2] cycloaddition, an asymmetric variant has been developed by incorporating a chiral phosphoric acid (CPA) as a co-catalyst. nih.govrsc.org This dual-catalysis system, merging photoredox catalysis with chiral Brønsted acid catalysis, can induce enantioselectivity in the cycloaddition, affording chiral benzocyclohexylamines with good yields, excellent diastereoselectivity, and moderate to good enantioselectivity (e.g., 85:15 er). nih.gov

Another established method for the stereocontrolled synthesis of chiral amines involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. mdpi.com The diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl ketimines derived from a suitable ketone precursor would allow for the construction of a chiral center at the C1 position of the cyclohexane ring. The sulfinyl group can then be removed under acidic conditions to yield the desired chiral primary amine. mdpi.com Asymmetric reductive amination, using a chiral catalyst to reduce an imine intermediate, also represents a potential pathway to enantiopure products. wikipedia.org

Principles of Green Chemistry in Synthetic Pathway Optimization

Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, optimizing pathways according to these principles involves considerations of catalyst choice, solvent use, energy consumption, and reaction efficiency. acs.orggctlc.orgrsc.org

Catalytic processes are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to convert large amounts of reactants. rsc.org The use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling, further reducing waste and cost. mdpi.com Similarly, methodologies like photoredox catalysis that operate under mild temperatures contribute to lower energy consumption. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwikipedia.org It provides a clear metric for evaluating the "greenness" of a synthetic route, where a higher atom economy signifies less waste generation. jocpr.com

The formula for atom economy is:

wikipedia.org

Different reaction types have inherently different atom economies. rsc.org

Addition Reactions: Reactions like catalytic hydrogenations, hydroaminations, and Diels-Alder cycloadditions are highly atom-economical, often achieving 100% theoretical atom economy as all reactant atoms are incorporated into the product. jocpr.comrsc.org The photoredox-catalyzed [4+2] cycloaddition is an example of a fully atom-economical process. nih.govrsc.org

Substitution and Elimination Reactions: These reactions are inherently less atom-economical as they generate stoichiometric byproducts that are considered waste. wikipedia.org For example, the Wittig reaction, used to form alkenes, generates triphenylphosphine (B44618) oxide as a high-molecular-weight byproduct, leading to poor atom economy. wikipedia.org

Reaction TypeGeneral SchemeTheoretical Atom EconomyWaste Generation
Addition (e.g., Reductive Amination)A + B → CHigh (often 100%)Minimal to none
RearrangementA → B100%None
SubstitutionA-B + C → A-C + BLow to ModerateStoichiometric byproduct (B)
EliminationA-B → A + BLowStoichiometric byproduct (B)

By selecting synthetic pathways dominated by addition and rearrangement reactions, such as catalytic reductive amination, chemists can significantly improve the sustainability and efficiency of synthesizing target molecules like this compound. wikipedia.orgacs.org

Development of Solvent-Free or Environmentally Benign Solvent Systems

Mechanochemical Synthesis

Mechanochemistry represents a powerful solvent-free approach where mechanical energy, typically through grinding or milling, is used to initiate chemical reactions. acs.org This technique can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis. rasayanjournal.co.in

Research into the synthesis of N-substituted cyclohexylamine derivatives has demonstrated the feasibility of mechanochemical methods. For instance, the reaction of cyclohexylamine with 1,4-naphthoquinone (B94277) has been successfully carried out under solvent-free ball-milling conditions. acs.orgacs.org While the yield for the aliphatic amine was modest compared to aromatic amines, the study confirmed that the reaction proceeds without the need for a bulk solvent medium. acs.org In one set of experiments, the reaction of cyclohexylamine with 1,4-naphthoquinone yielded the corresponding 2-amino-1,4-naphthoquinone derivative. The conditions were explored with and without acid or base additives, demonstrating the versatility of the solvent-free approach. acs.orgacs.org

Table 1: Mechanochemical Synthesis of a Cyclohexylamine Derivative acs.orgacs.org

Reaction of 1,4-Naphthoquinone with Cyclohexylamine under Solvent-Free Conditions.

ConditionAdditiveYield
ASodium Acetate (Base)34%
BAcetic Acid (2 equiv.)21%
CNone33%

Another relevant solvent-free methodology involves the copper-catalyzed, three-component coupling of a ketone, an amine, and an alkyne (KA² coupling). A study demonstrated the synthesis of tetrasubstituted propargylamines from cyclohexanone at 110 °C without any solvent. researchgate.net This reaction provides a pathway to complex amine structures starting from a cyclohexanone core, which is a key precursor for this compound analogues. researchgate.net

Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents due to their low cost, biodegradability, low volatility, and non-flammability. mdpi.comresearchgate.net DESs are mixtures of two or more compounds that form a eutectic mixture with a melting point lower than that of the individual components. encyclopedia.pub They are typically composed of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea (B33335), glycerol, or organic acids. mdpi.comnih.gov

The extensive hydrogen-bonding network within DESs allows them to dissolve a wide range of solutes and can also play a catalytic role in reactions, often eliminating the need for additional catalysts. mdpi.comencyclopedia.pub In the context of amine synthesis, DESs have been employed in various transformations, including reductive aminations and multicomponent reactions, frequently leading to high yields and simplified product isolation. mdpi.com The properties of DESs can be fine-tuned by changing the HBA and HBD components, allowing for optimization of reaction conditions. mdpi.com

A key advantage of DESs is their potential for recyclability, which further enhances their environmental credentials compared to traditional volatile organic compounds (VOCs). mdpi.com

Table 2: Comparison of Deep Eutectic Solvents (DESs) with Conventional Solvents mdpi.com

General characteristics highlighting the environmental benefits of DESs in chemical synthesis.

PropertyConventional Organic Solvents (e.g., Toluene (B28343), THF)Deep Eutectic Solvents (DESs)
Volatility HighNegligible
Toxicity Often highGenerally low
Flammability HighGenerally non-flammable
Biodegradability Variable, often poorOften high
Recyclability Possible, but energy-intensiveHigh potential
Cost VariableGenerally low

For example, a DES composed of choline chloride and zinc chloride (ChCl·2ZnCl₂) has been effectively used as a recyclable catalyst and medium for the three-component Mannich-type reaction of aldehydes, amines, and ketones to produce β-amino carbonyls. researchgate.net While not a direct synthesis of the target compound, this demonstrates the utility of DESs in forming C-N bonds in reactions involving amines and ketones, a fundamental step in the synthesis of many cyclohexylamine derivatives. researchgate.net

Bio-Based Solvents

Other environmentally benign solvents include those derived from renewable biomass sources. researchgate.netrsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl lactate, p-cymene (B1678584), and D-limonene are considered greener alternatives to petroleum-derived solvents like toluene and dichloromethane. researchgate.netcore.ac.uk These bio-based solvents often have favorable properties such as lower toxicity, biodegradability, and reduced environmental impact. dntb.gov.uaresearchgate.net For instance, p-cymene and D-limonene have been shown to be efficient solvents for the synthesis of N-benzyl-4-phenylbutanamide, a reaction involving amine acylation. researchgate.net The application of such solvents could be extended to the synthesis of analogues of this compound, replacing conventional solvents to improve the sustainability of the process. researchgate.netcore.ac.uk

Chemical Reactivity and Mechanistic Transformations of 1 2 Methoxyethyl Cyclohexan 1 Amine

Reactions at the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a base, enabling a wide range of chemical transformations. These reactions are fundamental for modifying the compound's structure, for instance, in the development of new molecular scaffolds.

Acylation and Amide Formation for Scaffold Derivatization

The primary amine of 1-(2-methoxyethyl)cyclohexan-1-amine readily undergoes acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or activated carboxylic acids, leading to the formation of stable amide derivatives. This reaction is one of the most reliable methods for attaching new side chains to the molecule. nih.gov The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). libretexts.org

Given the steric hindrance around the primary amine (attached to a tertiary carbon), reaction rates may be slower compared to less hindered primary amines. The choice of solvent and the potential addition of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the acidic byproduct (e.g., HCl) are crucial for driving the reaction to completion.

Table 1: Illustrative Acylation Reactions

Acylating Agent Reagents/Conditions Product
Acetyl Chloride Triethylamine, Dichloromethane, 0°C to RT N-(1-(2-methoxyethyl)cyclohexyl)acetamide
Benzoic Anhydride Pyridine, 80°C N-(1-(2-methoxyethyl)cyclohexyl)benzamide
Propanoic Acid EDCI, HOBt, DMF, RT N-(1-(2-methoxyethyl)cyclohexyl)propanamide

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DMF: Dimethylformamide

These reactions are pivotal for scaffold derivatization, allowing for the systematic modification of the molecule's properties by introducing various acyl groups.

Alkylation and Quaternization Studies

Alkylation of the primary amine group introduces alkyl substituents onto the nitrogen atom. However, controlling the degree of alkylation can be challenging, as the initial mono-alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. researchgate.netrsc.org

Selective mono-alkylation can be achieved under carefully controlled conditions, for example, by using a large excess of the primary amine or through reductive amination. researchgate.net Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ (e.g., with sodium borohydride) to yield the secondary amine.

Exhaustive alkylation, typically with an excess of a reactive alkyl halide like methyl iodide, leads to the formation of the quaternary ammonium salt, [1-(2-methoxyethyl)cyclohexyl]trimethylammonium iodide. Steric hindrance around the nitrogen atom can decrease the rate of alkylation compared to less hindered amines. nih.govacs.org

Table 2: Representative Alkylation and Quaternization Reactions

Reagent Conditions Major Product
Benzyl (B1604629) Bromide (1 eq.) K₂CO₃, Acetonitrile (B52724), Reflux N-benzyl-1-(2-methoxyethyl)cyclohexan-1-amine
Acetone, then NaBH₄ Methanol (B129727), pH ~6 N-isopropyl-1-(2-methoxyethyl)cyclohexan-1-amine
Methyl Iodide (excess) K₂CO₃, Methanol, RT [1-(2-methoxyethyl)cyclohexyl]trimethylammonium iodide

Condensation Reactions (e.g., Imine Formation)

As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction is typically catalyzed by a mild acid and is reversible. libretexts.orglibretexts.org Water is eliminated during the reaction, and its removal (e.g., by azeotropic distillation or using a dehydrating agent) is often necessary to drive the equilibrium towards the imine product. masterorganicchemistry.com

The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of this intermediate yields the C=N double bond of the imine. libretexts.orglibretexts.org The reaction rate is pH-dependent, with optimal rates often observed around pH 5. lumenlearning.comlibretexts.org

Table 3: Examples of Imine Formation

Carbonyl Compound Conditions Product
Benzaldehyde Toluene (B28343), p-TsOH, Dean-Stark trap N-benzylidene-1-(2-methoxyethyl)cyclohexan-1-amine
Cyclohexanone (B45756) Acetic Acid (cat.), Methanol, RT N-(cyclohexylidene)-1-(2-methoxyethyl)cyclohexan-1-amine
4-Nitrobenzaldehyde Ethanol, Reflux N-(4-nitrobenzylidene)-1-(2-methoxyethyl)cyclohexan-1-amine

p-TsOH: p-Toluenesulfonic acid

Formation of Carbamate (B1207046) and Urea (B33335) Derivatives

The primary amine functional group serves as a nucleophile for reactions with various carbonyl compounds to yield carbamate and urea derivatives. These functional groups are important in medicinal chemistry and materials science. nih.govnih.gov

Carbamate formation can be achieved by reacting the amine with chloroformates (e.g., benzyl chloroformate) or by trapping an in-situ generated isocyanate with an alcohol. nih.govorganic-chemistry.org A common method involves the reaction with alkyl or aryl chloroformates in the presence of a base.

Urea derivatives are typically synthesized by reacting the amine with an isocyanate. commonorganicchemistry.com Alternatively, phosgene (B1210022) or its safer equivalents (e.g., carbonyldiimidazole, CDI) can be used to couple two amine molecules or to react one amine with another nucleophile. nih.gov Direct reaction with carbon dioxide under specific catalytic conditions can also lead to ureas. unipr.it

Table 4: Synthesis of Carbamate and Urea Derivatives

Reagent Conditions Product Class Example Product
Ethyl Chloroformate NaOH (aq), Dichloromethane Carbamate Ethyl (1-(2-methoxyethyl)cyclohexyl)carbamate
Phenyl Isocyanate Tetrahydrofuran, RT Urea 1-(1-(2-methoxyethyl)cyclohexyl)-3-phenylurea
Carbonyldiimidazole (CDI), then Aniline Tetrahydrofuran, RT Urea 1-(1-(2-methoxyethyl)cyclohexyl)-3-phenylurea

Reactivity of the Cyclohexane (B81311) Ring System

The cyclohexane core of this compound is a saturated, non-aromatic carbocyclic ring. Its reactivity is fundamentally different from that of aromatic systems like benzene.

Electrophilic and Nucleophilic Substitutions on the Cyclohexane Core

Direct electrophilic or nucleophilic substitution on the C-H bonds of the cyclohexane ring is generally not a feasible reaction pathway under standard laboratory conditions.

Electrophilic Substitution: The cyclohexane ring lacks the π-electron system that makes aromatic rings susceptible to electrophilic attack (e.g., Friedel-Crafts alkylation or acylation, nitration). masterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.com The C-C and C-H bonds are strong sigma bonds, and there is no inherent feature to stabilize the carbocation intermediates that would be formed during such a reaction. Therefore, the molecule does not undergo reactions typical of aromatic compounds.

Nucleophilic Substitution: Nucleophilic substitution reactions (SN1 or SN2) on a saturated hydrocarbon ring require the presence of a good leaving group (e.g., a halide or a tosylate). youtube.comyoutube.com Since the cyclohexane core of the title compound only bears hydrogen atoms and carbon-carbon bonds, it is inert to nucleophilic attack. For a substitution reaction to occur on the ring, it would first need to be functionalized, for example, through free-radical halogenation, which is often unselective and would likely affect other parts of the molecule.

Ring Expansion or Contraction Methodologies

The structural scaffold of this compound, featuring a primary amine on a cyclohexane ring, presents opportunities for ring expansion and contraction reactions. These transformations are valuable in organic synthesis for accessing different ring sizes.

One potential avenue for ring expansion involves the Tiffeneau-Demjanov rearrangement. This reaction sequence would typically begin with the diazotization of the primary amine using nitrous acid (HNO₂) to form a diazonium salt. The subsequent loss of nitrogen gas (N₂) would generate a primary carbocation on the cyclohexane ring. A 1,2-alkyl shift, driven by the relief of ring strain, could then lead to the expansion of the six-membered ring to a seven-membered cycloheptanone.

Conversely, ring contraction could be envisioned through a Wolff rearrangement of a related α-diazoketone, although this would require prior transformation of the amine functionality. Another possibility involves photochemical rearrangements or specific metal-catalyzed processes that can facilitate the contraction of cyclic systems. However, literature specifically detailing these methodologies for this compound is scarce.

Transformations Involving the Methoxyethyl Side Chain

The methoxyethyl side chain offers a distinct site for chemical modification, independent of the cyclohexylamine (B46788) core.

Selective Ether Cleavage and Functionalization

The ether linkage in the methoxyethyl group is generally stable but can be cleaved under specific conditions. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are commonly employed for this purpose. libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, this would likely yield 2-(1-aminocyclohexyl)ethanol and a methyl halide.

Alternatively, Lewis acids like boron tribromide (BBr₃) are highly effective for ether cleavage and often offer milder reaction conditions. Following cleavage, the resulting primary alcohol can be further functionalized through oxidation to an aldehyde or carboxylic acid, or converted to other functional groups like halides or esters, thus providing a handle for further synthetic elaborations.

Modification of the Ethyl Linker

The ethyl linker of the side chain is relatively unreactive. However, radical-based reactions could potentially be used to introduce functionality. For instance, under photoredox catalysis conditions, it might be possible to achieve C-H functionalization, although selectivity could be a challenge. nih.govsemanticscholar.orgbeilstein-journals.orgnih.gov

Investigation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and product distribution.

Radical Clock Experiments and Isodiazene Intermediates

To investigate potential radical-mediated reactions, "radical clock" experiments could be employed. researchgate.netresearchgate.netwikipedia.orgillinois.eduwashington.edu These experiments utilize a reactant that undergoes a predictable unimolecular rearrangement at a known rate. By competing this rearrangement with an intermolecular reaction, the rate of the intermolecular step can be determined. For instance, if a radical were generated on the ethyl linker, its rate of reaction with a trapping agent could be measured against a known cyclization rate if an appropriate unsaturated moiety were present in the molecule.

Isodiazene intermediates are relevant in the context of the Wolff rearrangement, which could be a pathway for ring contraction if the amine were first converted to an α-diazoketone. These intermediates are known to rearrange to form ketenes.

Role of Amine Radical Cations in Catalytic Cycles

The primary amine group of this compound can be oxidized to an amine radical cation under photoredox or electrochemical conditions. nih.govsemanticscholar.orgbeilstein-journals.orgnih.gov These highly reactive intermediates can participate in a variety of catalytic cycles. nih.govsemanticscholar.orgbeilstein-journals.orgnih.gov For example, an amine radical cation can undergo deprotonation to form an α-amino radical, which can then engage in C-C or C-heteroatom bond-forming reactions. The specific pathways and outcomes would be dependent on the reaction conditions and the other reactants present. The study of these catalytic cycles is an active area of research with broad implications for the synthesis of complex nitrogen-containing molecules.

Advanced Analytical Methodologies for Research Characterization of 1 2 Methoxyethyl Cyclohexan 1 Amine and Its Synthetic Products

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, multi-dimensional NMR techniques are often necessary for the unambiguous assignment of complex molecules like 1-(2-Methoxyethyl)cyclohexan-1-amine.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments provide correlation data that reveal connectivity between different nuclei. For this compound, several 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons throughout the cyclohexane (B81311) ring and the methoxyethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary centers, such as the C1 carbon of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method reveals through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule, such as the axial or equatorial orientation of the methoxyethyl group on the cyclohexane chair. researchgate.net

Variable-Temperature NMR (VT-NMR): Cyclohexane rings are known to undergo rapid chair-flipping at room temperature. VT-NMR studies involve recording spectra at different temperatures to study this dynamic process. researchgate.net By lowering the temperature, the rate of conformational exchange can be slowed, potentially allowing for the observation of distinct signals for the axial and equatorial conformers, providing insight into the thermodynamic parameters of the equilibrium. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
PositionFunctional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HSQC, HMBC, COSY)
-NH₂Amine1.5-2.5 (broad s)-HMBC to C1
C1Cyclohexane (quaternary)-50-60HMBC from -NH₂, C2/C6 protons, C1' protons
C2-C6Cyclohexane (-CH₂)1.2-1.8 (m)20-40COSY correlations within the ring system; HSQC to respective protons
C1'-CH₂- (ethyl)2.5-2.8 (t)45-55COSY to C2' protons; HMBC to C1 and C2'
C2'-CH₂-O- (ethyl)3.4-3.6 (t)70-80COSY to C1' protons; HMBC from -OCH₃ protons
-OCH₃Methoxy (B1213986)3.2-3.4 (s)55-65HMBC to C2'

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). mdpi.com This allows for the unambiguous determination of the molecular formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ion [M+H]⁺.

Fragment Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: The bond between C1 and C2 of the cyclohexane ring is prone to cleavage, a common pathway for cyclic amines, resulting in the loss of an alkyl radical and the formation of a stable iminium ion. miamioh.edu

Loss of the Methoxyethyl Side Chain: Cleavage of the C1-C1' bond would result in a fragment corresponding to the cyclohexylamine (B46788) cation and the loss of a methoxyethyl radical.

Cleavage within the Side Chain: Fragmentation can occur at the C-O bond or C-C bonds within the methoxyethyl group, leading to characteristic neutral losses (e.g., loss of methanol (B129727) or formaldehyde).

Table 2: Predicted HRMS Data and Major Fragments for this compound (C₉H₁₉NO).
Ion/FragmentFormulaCalculated Exact Mass (m/z)Proposed Origin
[M+H]⁺C₉H₂₀NO⁺158.1539Protonated Molecular Ion
[M-NH₂]⁺C₉H₁₈O⁺142.1352Loss of the amino group radical
[M-C₂H₅O]⁺C₇H₁₄N⁺112.1121Loss of ethoxy radical from side chain
[C₆H₁₂N]⁺C₆H₁₂N⁺98.0964Loss of methoxyethyl radical (C₁-C₁' cleavage)
[C₃H₇O]⁺C₃H₇O⁺59.0491Methoxyethyl cation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scispace.com These methods are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations. For this compound, the IR spectrum would show characteristic absorption bands for the amine, ether, and alkane functionalities.

N-H Stretching: The primary amine group will typically show two bands in the 3300-3500 cm⁻¹ region. nih.gov

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane and ethyl groups will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a band around 1590-1650 cm⁻¹.

C-O Stretching: A strong, characteristic band for the ether linkage is expected in the 1070-1150 cm⁻¹ region. core.ac.uk

C-N Stretching: This vibration typically appears in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups (like C-C) often produce strong Raman signals, providing complementary information to the IR spectrum. ustc.edu.cn

Table 3: Key Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H StretchPrimary Amine3300-3500 (two bands, medium)3300-3500 (weak)
C-H StretchAliphatic (CH₂, CH₃)2850-2960 (strong)2850-2960 (strong)
N-H BendPrimary Amine1590-1650 (medium)1590-1650 (weak)
C-O StretchEther1070-1150 (strong)1070-1150 (medium)
C-N StretchAmine1020-1250 (medium-weak)1020-1250 (medium)
Cyclohexane Ring VibrationsC-C Skeleton800-1200 (fingerprint region)800-1200 (strong)

X-ray Crystallography of Solid-State Forms and Derivatives for Definitive Structural Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is applied to a single crystal of the compound or a suitable solid derivative (e.g., a hydrochloride or tartrate salt). The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. mdpi.com

This analysis provides definitive information on:

Molecular Conformation: It confirms the chair conformation of the cyclohexane ring and the precise orientation (axial/equatorial) of the amine and methoxyethyl substituents. researchgate.net

Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths and angles within the molecule. mdpi.com

Intermolecular Interactions: The crystal packing reveals details about hydrogen bonding (e.g., involving the amine group) and van der Waals interactions, which govern the solid-state properties of the material. mdpi.com

While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of synthetic products and for monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

Purity Assessment: A sample is injected into the GC, where it is vaporized and travels through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The retention time (the time it takes for a compound to exit the column) is a characteristic property. As each compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can confirm its identity. The purity of the sample can be determined by the relative area of the peak corresponding to the target compound.

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time and analyzed by GC-MS. This allows researchers to track the disappearance of starting materials and the appearance of products and byproducts, helping to optimize reaction conditions such as temperature, time, and catalyst loading. nih.gov Due to the basic nature of amines, which can lead to poor peak shape and column adsorption, derivatization (e.g., with trifluoroacetic anhydride) is sometimes employed to improve chromatographic performance. h-brs.de

Table 4: Illustrative GC-MS Data for Monitoring a Synthesis Reaction.
CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Abundance at t=4h (%)
Starting Material A8.5110, 81, 5415
Starting Material B6.275, 59, 4520
This compound12.1157, 142, 98, 5960
Byproduct C10.8128, 97, 695

Q & A

Q. What established synthetic routes are available for 1-(2-Methoxyethyl)cyclohexan-1-amine?

Methodological Answer: The synthesis of cyclohexanamine derivatives typically involves reductive amination or alkylation of a pre-functionalized cyclohexanone intermediate. For example, analogous N-alkyl-arylcyclohexylamines (e.g., 4-MeO-PCMe) are synthesized via formamide intermediates followed by hydrolysis and alkylation . A generalized approach could include:

Cyclohexanone functionalization : Introduce the 2-methoxyethyl group via nucleophilic substitution or Grignard addition.

Amine formation : Convert the ketone to an amine using reductive amination (e.g., NaBH₃CN or H₂/Pd-C) or via a Leuckart reaction.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the cyclohexane ring (δ 1.2–2.5 ppm) and methoxyethyl group (δ 3.3–3.7 ppm for OCH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₉NO₂) with <5 ppm error .
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹) .

Q. How do solubility properties influence reaction design for this compound?

Methodological Answer: this compound is likely polar due to the methoxyethyl and amine groups, making it soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in non-polar solvents (e.g., hexane).

  • Reaction Solvent Selection : Use DMF or THF for alkylation; MeOH/water for reductive amination .
  • Work-up : Liquid-liquid extraction with dichloromethane/water to remove polar byproducts .

Advanced Research Questions

Q. How can contradictions in NMR data for structural confirmation be resolved?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., chair flipping of cyclohexane) or stereochemical ambiguity.

  • Variable Temperature NMR : Freeze conformational changes to observe distinct proton environments .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • X-ray Crystallography : Resolve absolute configuration if crystalline salts (e.g., HCl salts) are obtainable .

Q. What strategies optimize synthetic yield while minimizing steric hindrance?

Methodological Answer:

  • Protecting Groups : Temporarily protect the amine (e.g., as a Boc group) during alkylation to reduce steric bulk .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. Example Optimization Table :

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Temperature25°C60°C (microwave)+20%
CatalystNonePd/C (H₂ atmosphere)+15%

Q. How to design experiments assessing metabolic stability in biological systems?

Methodological Answer:

In Vitro Microsomal Assays :

  • Incubate the compound with liver microsomes (human/rat) and NADPH cofactor.
  • Monitor degradation via LC-MS/MS over time (t½ calculation) .

Isotope Labeling : Synthesize a deuterated or ¹³C-labeled analog to track metabolic pathways .

Enzyme Inhibition Studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorescent probes .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and blood-brain barrier penetration .
  • Molecular Dynamics Simulations : Analyze binding affinity to targets (e.g., NMDA receptors for neuroactive analogs) using GROMACS .

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